N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-3-methoxybenzamide
Description
This compound is a benzamide derivative featuring a dimethylaminophenyl group, a 4-methylpiperazine moiety, and a 3-methoxybenzamide backbone. The synthesis likely involves multi-step reactions, including amide bond formation and piperazine substitution, as inferred from analogous procedures in the literature .
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O2/c1-25(2)20-10-8-18(9-11-20)22(27-14-12-26(3)13-15-27)17-24-23(28)19-6-5-7-21(16-19)29-4/h5-11,16,22H,12-15,17H2,1-4H3,(H,24,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZBWWZVBOCASLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC(=CC=C2)OC)C3=CC=C(C=C3)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-3-methoxybenzamide typically involves multiple steps:
Formation of the Intermediate: The initial step may involve the reaction of 4-(dimethylamino)benzaldehyde with an appropriate amine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced to form the corresponding amine.
Coupling with Piperazine: The amine is reacted with 4-methylpiperazine under suitable conditions to form the desired intermediate.
Final Coupling: The intermediate is then coupled with 3-methoxybenzoyl chloride to yield the final product.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to increase yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group.
Reduction: Reduction reactions may target the carbonyl group in the benzamide moiety.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-4-methoxybenzamide is a complex organic compound with potential applications in medicinal chemistry and pharmacology. Research suggests it may have biological activities, and this article will explore its chemical structure, properties, mechanisms of action, and potential applications.
Applications
N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-3-methylbenzene-1-sulfonamide, a sulfonamide derivative, has garnered attention because of its potential biological activities, particularly in medicinal chemistry. This compound's structure includes a dimethylamino group, a piperazine ring, and a sulfonamide moiety, suggesting diverse pharmacological applications. The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The mechanism of action involves:
- Enzyme Inhibition The compound may inhibit specific enzymes involved in metabolic pathways; for instance, it has been suggested that similar compounds may target bacterial cell wall synthesis, leading to antimicrobial effects.
- Receptor Modulation It can bind to certain receptors, influencing signal transduction pathways that alter cellular responses; this interaction may lead to therapeutic effects in conditions such as pain management and infectious diseases.
Mechanism of Action
The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-3-methoxybenzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It may modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
Research Implications
Biological Activity
N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-3-methoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential pharmacological applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula , with a molecular weight of 426.6 g/mol. Its structure includes a dimethylamino group, a piperazine ring, and a methoxybenzamide moiety, which contribute to its solubility and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H34N4O3 |
| Molecular Weight | 426.6 g/mol |
| CAS Number | 1005305-32-7 |
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The compound is believed to modulate signaling pathways by binding to specific targets, altering their activity and leading to various pharmacological effects.
Potential Mechanisms Include:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes involved in cancer proliferation.
- Receptor Modulation : Interaction with neurotransmitter receptors may affect neurological pathways.
Biological Activity
Research indicates that compounds with similar structural features exhibit a range of biological activities:
- Antitumor Activity : Analogous compounds have demonstrated efficacy in inhibiting tumor growth in various cancer cell lines.
- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains.
- Neuropharmacological Effects : The piperazine component suggests potential applications in treating neurological disorders.
Case Studies and Research Findings
Several studies provide insights into the biological activity of related compounds:
- Study on Antitumor Effects : A study involving benzamide derivatives showed significant inhibition of cancer cell proliferation, suggesting that modifications similar to those in this compound could enhance antitumor properties .
- Piperazine Derivatives Research : Research on piperazine derivatives indicated their ability to inhibit human acetylcholinesterase, which is crucial for neurological function . This suggests that the piperazine ring in our compound may confer similar properties.
Comparative Analysis
To better understand the potential of this compound, it is useful to compare it with other related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-chlorophenyl)-N'-(piperazine-1-sulfonamide) | Chlorophenyl and piperazine | Antitumor activity |
| N,N-dimethylsulfamoylbenzene | Sulfamoyl group | Antimicrobial properties |
| 4-fluoro-N,N-dimethylaniline | Fluorinated aniline | Enzyme inhibition |
Q & A
Q. Table 1: SAR Modifications and Receptor Affinity
| Derivative | Piperazine Substituent | Alkyl Chain | D3 K (nM) | D4 Selectivity (Fold) |
|---|---|---|---|---|
| Parent | 4-Methyl | Ethyl | 145 | 10 |
| 19 | 2,3-Dichlorophenyl | Butyl | 0.13 | >100 |
| 27 | 2,3-Dimethylphenyl | Butyl | 4.97 | 90 |
What strategies improve target selectivity for dopamine D3 receptors?
Methodological Answer:
- Chain Elongation: Extending the ethyl linker to butyl reduces D4 affinity while maintaining D3 binding .
- Aryl Substitutions: Bulky, electron-withdrawing groups (e.g., 2,3-dichlorophenyl) enhance D3 selectivity by sterically hindering off-target interactions .
- In Silico Screening: Use molecular docking (e.g., AutoDock Vina) to predict binding poses in D3 vs. D4 receptor active sites .
How are radiolabeled derivatives developed for neuroimaging applications?
Methodological Answer:
- Carbon-11 Radiolabeling: Introduce C at the methoxy group via methylation with CHI under basic conditions (e.g., NaOH/THF) .
- Purification: Isolate the radiolabeled compound using semi-preparative HPLC with radiometric detection .
- In Vivo Evaluation: Assess brain uptake in primates via PET imaging, focusing on D3-rich regions like the retina and striatum .
How can conflicting bioactivity data across studies be resolved?
Methodological Answer:
- Assay Standardization: Compare protocols for receptor binding (e.g., radioligand concentration, incubation time) .
- Purity Reassessment: Re-analyze compound batches via HPLC to rule out impurities (>98% purity required) .
- Orthogonal Assays: Validate antimicrobial activity (e.g., MIC assays) alongside receptor binding to confirm multitarget effects .
What methodologies assess in vivo pharmacokinetics and CNS penetration?
Methodological Answer:
- Intraperitoneal Administration: Administer in mice (10 mg/kg) and measure plasma/tissue concentrations via LC-MS/MS at timed intervals .
- Blood-Brain Barrier (BBB) Penetration: Calculate brain/plasma ratios (e.g., >0.3 indicates effective CNS penetration) .
- Metabolite Profiling: Identify major metabolites using hepatic microsome incubations and UPLC-QTOF-MS .
How does computational modeling elucidate target interactions?
Methodological Answer:
- Molecular Docking: Simulate binding poses in D3 receptors (PDB: 3PBL) to identify key interactions (e.g., hydrogen bonds with Asp110) .
- Molecular Dynamics (MD): Run 100-ns simulations to assess complex stability and residence time .
- Free Energy Calculations: Use MM-GBSA to predict binding free energies (ΔG < -40 kcal/mol indicates high affinity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
